molecular formula C10H14N2O4 B12892695 tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate CAS No. 832077-45-9

tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate

Cat. No.: B12892695
CAS No.: 832077-45-9
M. Wt: 226.23 g/mol
InChI Key: SEBIDSHKYHDAPB-UHFFFAOYSA-N
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Description

tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate is a chemical compound that has garnered attention in various fields of scientific research. It is known for its unique structure, which includes an oxazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with an oxazole derivative under specific conditions. One common method includes the use of tert-butyl chloroformate and oxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives .

Scientific Research Applications

tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. This compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate stands out due to its specific oxazole ring structure, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

832077-45-9

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8(13)7-5-15-6-12-7/h5-6H,4H2,1-3H3,(H,11,14)

InChI Key

SEBIDSHKYHDAPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=COC=N1

Origin of Product

United States

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